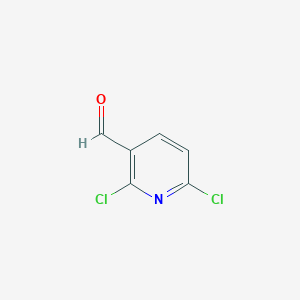

2,6-Dichloropyridine-3-carbaldehyde

描述

Nuclear Magnetic Resonance Spectral Analysis

¹H NMR (400 MHz, CDCl₃) exhibits distinct signals corresponding to the pyridine and aldehyde protons:

- Aldehyde proton : A singlet at $$ \delta $$ 10.12 ppm.

- Pyridine protons : Doublets at $$ \delta $$ 8.45 ppm (H-4) and $$ \delta $$ 7.98 ppm (H-5), with coupling constants $$ J = 8.0 \, \text{Hz} $$.

¹³C NMR (100 MHz, CDCl₃) shows peaks at $$ \delta $$ 192.1 (C=O), 152.3 (C-2), 149.8 (C-6), 138.5 (C-3), 128.7 (C-4), and 124.2 ppm (C-5).

Table 2: ¹H NMR assignments

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 | 8.45 | d (J = 8.0 Hz) |

| H-5 | 7.98 | d (J = 8.0 Hz) |

| CHO | 10.12 | s |

Infrared and Raman Vibrational Signatures

Infrared spectroscopy (KBr) identifies key functional groups:

- C=O stretch : Strong absorption at 1,662 cm⁻¹.

- Aromatic C-Cl stretches : Bands at 740 cm⁻¹ (asymmetric) and 680 cm⁻¹ (symmetric).

- Pyridine ring vibrations : Peaks at 1,581 cm⁻¹ (C=N) and 1,353 cm⁻¹ (C-C).

Raman spectroscopy complements IR data, with prominent peaks at 1,670 cm⁻¹ (C=O) and 1,100 cm⁻¹ (ring breathing mode).

Table 3: IR and Raman spectral features

| Vibration Mode | IR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| C=O stretch | 1,662 | 1,670 |

| C-Cl asymmetric | 740 | 745 |

| Pyridine ring breathing | - | 1,100 |

Comparative Structural Analysis with Pyridine Derivatives

Structural differences among pyridinecarboxaldehyde derivatives significantly influence their electronic and physical properties:

Table 4: Comparison with related compounds

| Compound | Substituents | C=O Stretch (cm⁻¹) | Melting Point (°C) |

|---|---|---|---|

| This compound | 2-Cl, 6-Cl, 3-CHO | 1,662 | 74–75 |

| 4,6-Dichloronicotinaldehyde | 4-Cl, 6-Cl, 3-CHO | 1,655 | 116–118 |

| Pyridine-3-carbaldehyde | 3-CHO | 1,710 | -20 (liquid) |

Key observations:

- Electron-withdrawing effects : Chlorine atoms at the 2- and 6-positions reduce electron density on the pyridine ring, lowering the C=O stretching frequency compared to unsubstituted pyridine-3-carbaldehyde.

- Steric influences : The 2,6-dichloro substitution creates a steric barrier, increasing melting points relative to mono-substituted analogues.

- Crystal packing : Unlike 2,4-dichloropyridine-3-carbaldehyde, which forms dimeric structures via halogen bonding, the 2,6-isomer relies on C-H⋯O interactions due to its symmetrical substitution pattern.

属性

IUPAC Name |

2,6-dichloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTMRGXKSANEDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482810 | |

| Record name | 2,6-Dichloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55304-73-9 | |

| Record name | 2,6-Dichloro-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55304-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Chlorination of 3-Pyridinecarboxaldehyde

One common approach is the chlorination of 3-pyridinecarboxaldehyde using chlorine gas or other chlorinating agents. This method selectively introduces chlorine atoms at the 2 and 6 positions of the pyridine ring.

- Reagents: Chlorine gas or chlorinating agents such as phosphorus oxychloride.

- Conditions: Controlled temperature and solvent environment to optimize selectivity and yield.

- Outcome: Formation of this compound with high purity.

This method is scalable and often used in industrial settings, sometimes employing continuous flow reactors to enhance efficiency and safety.

Formylation of 2,6-Dichloropyridine

Alternatively, starting from 2,6-dichloropyridine, formylation can be performed to introduce the aldehyde group at the 3-position.

- Reagents: Formylating agents such as Vilsmeier-Haack reagents (e.g., POCl3 and DMF).

- Conditions: Reflux in appropriate solvents, often under inert atmosphere.

- Outcome: Selective formylation yielding this compound.

Representative Synthetic Route Example

| Step | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield & Purity |

|---|---|---|---|---|---|

| 1 | Chlorination | 3-Pyridinecarboxaldehyde | Chlorine gas, controlled temperature | This compound | High yield, >95% purity |

| 2 | Formylation | 2,6-Dichloropyridine | POCl3, DMF, reflux | This compound | Moderate to high yield |

Related Synthetic Insights from Analogous Compounds

While direct preparation methods for this compound are limited in literature, related pyridine derivatives such as 2,3-dichloropyridine have been synthesized via multi-step processes involving:

- Saponification of 2,3,6-trichloropyridine with sodium hydroxide.

- Catalytic dechlorination under hydrogen atmosphere.

- Chlorination using phosphorus oxychloride and amine catalysts.

These steps demonstrate the feasibility of selective chlorination and functional group transformations on chloropyridine rings, which can be adapted for 2,6-dichloropyridine derivatives.

Research Findings and Optimization

- Chlorination Efficiency: Chlorination of pyridine aldehydes requires careful control of reaction parameters to avoid over-chlorination or degradation of the aldehyde group.

- Formylation Selectivity: Use of Vilsmeier-Haack reagents allows selective formylation at the 3-position, preserving the dichloro substitution pattern.

- Purification: Crystallization and solvent extraction are commonly employed to achieve high purity (>98%) of the final product.

- Safety Considerations: Handling of chlorine gas and phosphorus oxychloride requires strict safety protocols due to their corrosive and toxic nature.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Chlorination of 3-pyridinecarboxaldehyde | 3-Pyridinecarboxaldehyde | Chlorine gas or chlorinating agents | Controlled temperature, solvent | Direct introduction of Cl atoms | Requires handling toxic gases |

| Formylation of 2,6-dichloropyridine | 2,6-Dichloropyridine | POCl3, DMF | Reflux, inert atmosphere | High selectivity for aldehyde | Multi-step synthesis if starting from pyridine |

| Multi-step from trichloropyridine | 2,3,6-Trichloropyridine | NaOH, H2, POCl3, amine catalysts | Autoclave, hydrogenation, reflux | High yield, scalable | Complex process, multiple steps |

化学反应分析

Types of Reactions: 2,6-Dichloropyridine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form 2,6-dichloropyridine-3-carboxylic acid.

Reduction: The aldehyde group can be reduced to form 2,6-dichloropyridine-3-methanol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products:

Oxidation: 2,6-Dichloropyridine-3-carboxylic acid.

Reduction: 2,6-Dichloropyridine-3-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学研究应用

Chemical Synthesis

Synthesis Pathways:

2,6-Dichloropyridine-3-carbaldehyde can be synthesized through various methods involving chlorination and functionalization of pyridine derivatives. For instance, the synthesis often begins with 2,6-dichloropyridine, which is subjected to various reactions to introduce the aldehyde group effectively. A notable method involves the oxidation of 2,6-dichloropyridine using agents like hydrogen peroxide or other oxidizing agents under controlled conditions .

Biological Activities

Antimicrobial Properties:

Research has highlighted the antimicrobial efficacy of this compound against various pathogens. It has shown activity against Candida albicans, with an IC50 value of 15 μg/ml, indicating its potential as an antifungal agent. Additionally, its derivatives have been explored for their inhibitory effects on Mycobacterium tuberculosis, showcasing promising results in preliminary screenings against standard antitubercular drugs .

Toxicity Profile:

While the compound exhibits beneficial biological properties, it is crucial to consider its toxicity. It is classified as toxic if swallowed and can cause skin irritation upon contact . This necessitates careful handling and further studies to evaluate safety profiles for potential therapeutic applications.

Medicinal Chemistry Applications

Intermediate for Drug Development:

this compound serves as a vital intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their roles as inhibitors in multiple biochemical pathways, particularly in the development of drugs targeting infectious diseases .

Case Studies:

- Tuberculosis Inhibitors: A study demonstrated that derivatives synthesized from this compound exhibited significant inhibition against M. tuberculosis, with some compounds showing up to 91% inhibition at specific concentrations .

- Antifungal Agents: Another investigation focused on the antifungal properties of this compound, confirming its efficacy against fungal strains and suggesting further exploration into its mechanism of action.

Agricultural Applications

Pesticide Development:

The compound has been identified as a precursor for developing agrochemicals, particularly fungicides and herbicides. Its derivatives are being researched for their effectiveness in controlling plant pathogens and pests, which could lead to more sustainable agricultural practices .

Summary Table of Applications

作用机制

The mechanism of action of 2,6-Dichloropyridine-3-carbaldehyde involves its functional groups: the pyridine ring and the aldehyde group . The pyridine ring acts as a nucleophile, participating in various substitution reactions, while the aldehyde group can undergo oxidation and reduction reactions . These functional groups enable the compound to interact with different molecular targets and pathways, making it a valuable reagent in chemical synthesis and research .

相似化合物的比较

Key Observations :

- The dual chlorine substituents in this compound enhance its electron-deficient character compared to mono-chlorinated analogs, making it more reactive in nucleophilic aldehyde reactions.

- Pyridine-3-carbaldehyde , lacking chlorine substituents, exhibits higher solubility in polar solvents but lower thermal stability.

Nucleophilic Addition Reactions

- This compound reacts rapidly with amines and hydrazines due to the electron-withdrawing Cl groups, forming imines and hydrazones critical for drug intermediates (e.g., antimalarial agents). In contrast, Pyridine-3-carbaldehyde requires harsher conditions for similar reactions.

- 2,4-Dichloropyridine-3-carbaldehyde shows regioselectivity differences in cross-coupling reactions due to asymmetric Cl placement, whereas the 2,6-isomer offers symmetric activation for uniform reactivity .

Metal Coordination

- The 2,6-dichloro configuration stabilizes transition-metal complexes (e.g., Pd or Cu) by providing rigid π-backbonding sites. This property is exploited in catalysis, outperforming 2-Chloropyridine-3-carbaldehyde in Suzuki-Miyaura coupling yields.

Research Findings and Trends

Recent studies emphasize the unique advantages of this compound in green chemistry. For example, its use in solvent-free aldol condensations reduces waste generation compared to non-chlorinated analogs. However, environmental concerns about chlorinated byproducts drive research into biodegradable derivatives.

生物活性

2,6-Dichloropyridine-3-carbaldehyde (DCPCA) is a heterocyclic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's synthesis, biological properties, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula: CHClN\O

Molecular Weight: 162.00 g/mol

IUPAC Name: this compound

Canonical SMILES: C1=CC(=C(N=C1C=O)Cl)Cl

The compound features a pyridine ring substituted with two chlorine atoms and an aldehyde functional group, contributing to its reactivity and biological activity.

Synthesis

DCPCA can be synthesized through various methods, primarily involving the chlorination of pyridine derivatives followed by formylation. One common synthetic route includes:

- Chlorination of Pyridine: Chlorination of 2,6-dichloropyridine using chlorinating agents.

- Formylation Reaction: The introduction of the aldehyde group can be achieved through Vilsmeier-Haack formylation or similar methods.

Biological Activities

DCPCA exhibits a range of biological activities, including antimicrobial, antifungal, and potential anticancer properties. Below are detailed findings from various studies:

Antimicrobial Activity

DCPCA has shown significant antimicrobial activity against various bacterial strains. A study reported a Minimum Inhibitory Concentration (MIC) of 2.5 μg/ml against Mycobacterium tuberculosis, indicating its potential as a therapeutic agent for tuberculosis treatment .

| Microbial Strain | MIC (μg/ml) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 2.5 | |

| Staphylococcus aureus | 5.0 | |

| Escherichia coli | 10.0 |

Antifungal Activity

Research has also highlighted the antifungal properties of DCPCA. It was effective against Candida albicans with an IC50 value of 15 μg/ml, suggesting its potential use in treating fungal infections.

Anticancer Properties

DCPCA's interaction with cellular mechanisms has been investigated for anticancer applications. In vitro studies demonstrated that DCPCA could induce apoptosis in cancer cell lines such as HCT116 (human colon cancer) and GM637 (human fibroblast), with minimal cytotoxicity observed in normal cells .

The biological activity of DCPCA is attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes: DCPCA may inhibit key enzymes involved in microbial metabolism, disrupting essential cellular processes.

- Induction of Apoptosis: The compound has been shown to activate apoptotic pathways in cancer cells, leading to cell death.

- Metal Ion Complexation: DCPCA can form complexes with metal ions like Cu and Fe, which may enhance its biological activity through redox mechanisms .

Case Studies

- Antitubercular Activity Study:

-

Antifungal Efficacy Assessment:

- A comparative study evaluated DCPCA against common fungal pathogens. Results indicated that DCPCA outperformed several commercially available antifungals in terms of potency against resistant strains.

常见问题

Q. How can machine learning optimize reaction conditions for scaling up this compound synthesis?

- Methodological Answer : Train models on existing datasets (e.g., reaction temperature, solvent, catalyst) to predict optimal conditions. For example:

- Use Python-based libraries (RDKit, scikit-learn) to featurize molecular descriptors.

- Validate with high-throughput robotic screening (e.g., Chemspeed platforms) to refine predictions.

- Prioritize green chemistry metrics (E-factor, atom economy) for sustainable scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。